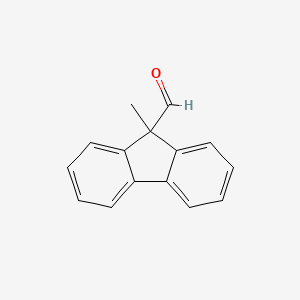

9H-Fluorene-9-carboxaldehyde, 9-methyl-

Description

BenchChem offers high-quality 9H-Fluorene-9-carboxaldehyde, 9-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Fluorene-9-carboxaldehyde, 9-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-methylfluorene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-15(10-16)13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDDZUKNEXIDPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473515 | |

| Record name | 9H-Fluorene-9-carboxaldehyde, 9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184760-75-6 | |

| Record name | 9H-Fluorene-9-carboxaldehyde, 9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 9 Methyl 9h Fluorene 9 Carboxaldehyde

Reaction Pathways of C-9 Formyl Group Transformations

The formyl group is a versatile functional handle, enabling a variety of transformations. The primary reaction pathways involve oxidation, reduction, and carbon-carbon bond-forming reactions, which fundamentally alter the oxidation state or connectivity at the C-9 position.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 9-methyl-9H-fluorene-9-carboxylic acid. This transformation typically proceeds via the formation of a hydrate (B1144303) intermediate in the presence of oxidizing agents like chromium-based reagents or potassium permanganate (B83412). In some contexts, even air can serve as an oxidant for aldehydes, often proceeding through a radical chain mechanism. mdpi.com

Reduction: The formyl group can be reduced to a primary alcohol, yielding (9-methyl-9H-fluoren-9-yl)methanol. This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). A related reduction of a cyano group on a fluorene (B118485) core to a carboxaldehyde has been accomplished using diisobutylaluminium hydride (DIBAL-H), a reagent also capable of reducing aldehydes to alcohols. nih.gov

Condensation Reactions: The aldehyde functionality is an excellent electrophile for condensation reactions with carbon nucleophiles. A prominent example is the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound (e.g., malononitrile) under basic conditions. nih.govmdpi.com This reaction proceeds through the nucleophilic addition of a carbanion to the aldehyde, followed by dehydration to yield a new carbon-carbon double bond, forming a dibenzofulvene derivative. mdpi.com

| Transformation | Product Type | Typical Reagents | General Mechanism |

| Oxidation | Carboxylic Acid | KMnO₄, CrO₃, Ag₂O | Nucleophilic addition of water (hydration) followed by oxidation. |

| Reduction | Primary Alcohol | NaBH₄, LiAlH₄, DIBAL-H | Nucleophilic addition of a hydride ion to the carbonyl carbon. |

| Knoevenagel Condensation | Dibenzofulvene derivative | Active methylene compound (e.g., CH₂(CN)₂), Base (e.g., piperidine) | Nucleophilic addition of a carbanion followed by dehydration. mdpi.com |

| Wittig Reaction | Alkene | Phosphonium ylide (Ph₃P=CHR) | Nucleophilic attack of the ylide, formation of a betaine/oxaphosphetane intermediate, and elimination of triphenylphosphine (B44618) oxide. |

Nucleophilic Addition and Substitution Reactions at the Aldehyde Moiety

The core reactivity of the aldehyde group is defined by nucleophilic addition to the electrophilic carbonyl carbon. masterorganicchemistry.com The trigonal planar geometry of the sp²-hybridized carbonyl carbon changes to a tetrahedral geometry in the intermediate alkoxide species. masterorganicchemistry.com The steric bulk of the fluorene scaffold can influence the approach of the nucleophile.

The mechanism begins with the attack of a nucleophile (Nu⁻) on the partially positive carbonyl carbon. This breaks the C=O π-bond, pushing electron density onto the oxygen atom and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated by a weak acid or during aqueous workup to yield the final alcohol product.

Key factors influencing this reaction include:

Nucleophile Strength: Strong, irreversible nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) and hydrides lead to stable addition products.

Reversibility: Weaker nucleophiles, such as cyanide or water, can add reversibly. masterorganicchemistry.com

Steric Hindrance: The two phenyl rings and the C-9 methyl group create a sterically congested environment around the aldehyde, potentially favoring the approach of smaller nucleophiles.

| Nucleophile | Intermediate | Final Product (after workup) | Reaction Type |

| R-MgBr (Grignard) | Magnesium alkoxide | Secondary alcohol | Irreversible Addition |

| R-Li (Organolithium) | Lithium alkoxide | Secondary alcohol | Irreversible Addition |

| NaBH₄ (Hydride) | Borate-alkoxide complex | Primary alcohol | Irreversible Addition |

| KCN / H⁺ | Cyanohydrin alkoxide | Cyanohydrin | Reversible Addition |

Electrophilic Aromatic Substitution on the Fluorene Core

The fluorene nucleus consists of two benzene (B151609) rings, which are susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org In this two-step mechanism, an electrophile (E⁺) is attacked by the π-system of an aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com Aromaticity is restored in the second step by the loss of a proton from the carbon atom that was attacked. masterorganicchemistry.com

The substitution pattern on the fluorene core is influenced by both the inherent properties of the fused ring system and the electronic effects of the substituents at the C-9 position.

Directing Effects of the Fluorene System: The positions ortho and para to the C-9 bridge (positions 2, 4, 5, and 7) are generally the most activated sites for electrophilic attack. rsc.org Positions 2 and 7 are particularly common sites for functionalization, such as halogenation. mdpi.com

Common SEAr reactions and their predicted outcomes are summarized below.

| Reaction | Electrophile | Typical Reagents | Predicted Major Products |

| Nitration | NO₂⁺ (Nitronium ion) | HNO₃ / H₂SO₄ | 2-nitro and 7-nitro derivatives |

| Halogenation | Br⁺ or Cl⁺ | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | 2-bromo and 7-bromo (or chloro) derivatives |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-sulfonic acid and 7-sulfonic acid derivatives |

| Friedel-Crafts Acylation | R-C=O⁺ (Acylium ion) | RCOCl / AlCl₃ | 2-acyl and 7-acyl derivatives |

Radical-Mediated Processes in Fluorene Functionalization

Radical reactions involving 9-methyl-9H-fluorene-9-carboxaldehyde can be initiated at several sites. The aldehydic hydrogen is susceptible to abstraction, and the C-9 position itself can be involved in radical processes.

Acyl Radical Formation: The aldehydic C-H bond is relatively weak and can be abstracted by radical initiators to form a resonance-stabilized acyl radical. This intermediate can participate in subsequent reactions, such as addition to alkenes (hydroacylation) or oxidation in the presence of molecular oxygen. mdpi.com The mechanism of aldehyde autoxidation involves the formation of an acyl radical which then reacts with O₂ to form a peroxyacyl radical, propagating a radical chain. mdpi.com

Reactivity at the C-9 Position: The tertiary C-9 position is also a potential site for radical reactions. Computational studies on the closely related 9-methylfluorene (B46981) show that radical species like the hydroxyl radical (•OH) can add to the aromatic system or abstract a hydrogen atom. mdpi.com The high reactivity of 9-alkyl-9-borafluorenes, which serve as excellent precursors for alkyl radicals, further demonstrates the susceptibility of the C-9 position to radical generation. arkat-usa.org The formation of 9-fluorenone (B1672902) from fluorene in the presence of O₂ can proceed through a mechanism involving radical abstraction of a C-9 hydrogen. mdpi.com

Proposed Intermediate Species and Transition States in C-9 Reactivity

Understanding the transient species formed during reactions provides crucial insight into reaction mechanisms and outcomes. Both experimental and computational methods have been used to probe the intermediates and transition states in the reactions of fluorene derivatives.

Arenium Ions in SEAr: As with all electrophilic aromatic substitutions, the key intermediate is the arenium ion (sigma complex). masterorganicchemistry.com For substitution at the C-2 position of the fluorene core, the positive charge of the arenium ion can be delocalized over several atoms through resonance, including the C-4, C-9a, and C-1 positions. The stability of this intermediate determines the rate and regioselectivity of the reaction.

Radical Intermediates in Oxidation: Molecular orbital theory calculations on the gas-phase oxidation of 9-methylfluorene have characterized several radical intermediates. mdpi.com For instance, the reaction with •OH can lead to various adducts. The subsequent reaction with O₂ can lead to peroxy radical intermediates. The calculations provide specific activation enthalpies and Gibbs energies for these steps, offering a quantitative picture of the reaction pathway. mdpi.com

Carbocation Intermediates in C-9 Reactions: In reactions involving derivatives of 9-fluorenol, the formation of carbocationic species at the C-9 position is a common mechanistic feature. In some Lewis acid-catalyzed reactions of 9-alkynyl-9-fluorenols, evidence points towards the formation of highly reactive allene (B1206475) carbocation intermediates rather than a simple propargyl cation. thieme-connect.de This highlights the complex nature of reactive intermediates that can be generated at the fluorene C-9 position.

The table below summarizes key calculated energy values for intermediates in the oxidation of 9-methylfluorene (9MF), which serves as a model for radical processes involving the target molecule. mdpi.com

| Reaction Step | Intermediate/Product | Activation Enthalpy (kcal/mol at 1000 K) | Standard Gibbs Energy Change (kcal/mol at 1000 K) |

| 9MF + •OH → Intermediate + H₂O | 9-fluorenyl-9-methyl radical | Not specified | -36.84 |

| Intermediate + •OH → 9-fluorenone | 9-fluorenone + •CH₃ | 10.98 | Not specified |

Derivatization and Advanced Functionalization of 9 Methyl 9h Fluorene 9 Carboxaldehyde

Condensation Reactions of the Aldehyde Group

The aldehyde group in 9-methyl-9H-fluorene-9-carboxaldehyde is a versatile handle for a variety of condensation reactions, enabling the formation of new carbon-nitrogen and carbon-carbon double bonds.

The reaction of 9-methyl-9H-fluorene-9-carboxaldehyde with primary amines, hydroxylamine, and hydrazine (B178648) derivatives readily yields the corresponding imines (Schiff bases), oximes, and hydrazones. These reactions typically proceed under mild acidic or basic catalysis and are fundamental transformations in organic synthesis. The resulting compounds are often crystalline solids and serve as valuable intermediates for further synthetic manipulations.

Table 1: Examples of Condensation Products of 9-Methyl-9H-fluorene-9-carboxaldehyde

| Reactant | Product Type | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | 9-Methyl-9-(R-iminomethyl)-9H-fluorene |

| Hydroxylamine (NH₂OH) | Oxime | 9-Methyl-9H-fluorene-9-carboxaldehyde oxime |

The Knoevenagel condensation of 9-methyl-9H-fluorene-9-carboxaldehyde with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or ammonia (B1221849), leads to the formation of dibenzofulvene derivatives. These highly conjugated molecules are of significant interest due to their optical and electronic properties. The reaction involves the formation of a new carbon-carbon double bond at the C-9 position, extending the π-system of the fluorene (B118485) core. It has been noted that the condensation of fluorene with aldehydes can lead to the formation of dibenzofulvenes. researchgate.net

Olefination Reactions at C-9 (e.g., Wittig, Wittig-Horner)

Olefination reactions provide a powerful tool for the conversion of the aldehyde group into a vinyl group. The Wittig reaction, utilizing phosphorus ylides, and the Horner-Wadsworth-Emmons (HWE) reaction, employing phosphonate (B1237965) carbanions, are the most common methods for this transformation. organic-chemistry.orgudel.eduharvard.eduwikipedia.orgresearchgate.netyoutube.com These reactions allow for the introduction of a wide variety of substituents on the newly formed double bond, depending on the structure of the ylide or phosphonate reagent used. The HWE reaction often favors the formation of (E)-alkenes. wikipedia.org A related synthesis has shown the formation of 9-methylene-9H-fluorene from 9-fluorenone (B1672902). chemicalbook.com

Table 2: Olefination Reactions of 9-Methyl-9H-fluorene-9-carboxaldehyde

| Reaction | Reagent | Product |

|---|---|---|

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | 9-Methyl-9-(alkenyl)-9H-fluorene |

Reductive Transformations to Corresponding Alcohols and Methylene Groups

The aldehyde functionality of 9-methyl-9H-fluorene-9-carboxaldehyde can be readily reduced to a primary alcohol or completely to a methyl group. The reduction to the corresponding alcohol, (9-methyl-9H-fluoren-9-yl)methanol, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More forcing conditions, such as those employed in the Wolff-Kishner or Clemmensen reductions, can effect the complete reduction of the aldehyde to a methyl group, yielding 9,9-dimethyl-9H-fluorene.

Oxidative Transformations to Carboxylic Acid Derivatives

Oxidation of the aldehyde group in 9-methyl-9H-fluorene-9-carboxaldehyde provides the corresponding carboxylic acid, 9-methyl-9H-fluorene-9-carboxylic acid. sigmaaldrich.com This transformation can be accomplished using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The resulting carboxylic acid is a valuable synthetic intermediate that can be further converted into a range of derivatives, including esters, amides, and acid chlorides. sytracks.comsigmaaldrich.com The synthesis of the parent 9-fluorenecarboxylic acid from fluorene is a known process. google.com Furthermore, the fluorene core itself can be oxidized to fluorenone under certain conditions. rsc.orgresearchgate.net

Introduction of Diverse Functionalities to the Fluorene Scaffold

Beyond the reactions of the aldehyde group, the fluorene ring system itself is amenable to further functionalization, typically through electrophilic aromatic substitution reactions. researchgate.netmdpi.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation can introduce a variety of substituents onto the aromatic rings. The directing effects of the existing alkyl and aldehyde groups, as well as the electronic nature of the fluorene nucleus, will influence the position of substitution. These modifications allow for the fine-tuning of the electronic and photophysical properties of the resulting fluorene derivatives. thieme-connect.deresearchgate.net

Multi-Component Reactions Utilizing the 9-Methyl-9H-Fluorene-9-carboxaldehyde Moiety

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. The aldehyde functionality of 9-methyl-9H-fluorene-9-carboxaldehyde makes it a prime candidate for participation in several key MCRs, where the bulky and rigid fluorenyl backbone can introduce unique structural motifs into the resulting products. While specific literature on the participation of 9-methyl-9H-fluorene-9-carboxaldehyde in MCRs is not extensively detailed, its reactivity can be inferred from the well-established mechanisms of these reactions with other aromatic aldehydes. The steric hindrance and electronic effects of the 9-methyl-9-fluorenyl group are anticipated to play a significant role in the feasibility and outcome of these transformations.

The primary MCRs where 9-methyl-9H-fluorene-9-carboxaldehyde could serve as the aldehyde component include the Passerini, Ugi, Biginelli, and Hantzsch reactions. Each of these reactions offers a pathway to a distinct class of complex molecules.

Passerini Three-Component Reaction:

The Passerini reaction is a three-component condensation between a carboxylic acid, an isocyanide, and an aldehyde or ketone to yield an α-acyloxy carboxamide. wikipedia.orgchemistnotes.comorganic-chemistry.org The reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent polarity. wikipedia.orgchemistnotes.com For 9-methyl-9H-fluorene-9-carboxaldehyde, this reaction would involve its carbonyl group reacting with an isocyanide and a carboxylic acid.

The bulky 9-methyl-9-fluorenyl group adjacent to the aldehyde may sterically hinder the approach of the reactants, potentially requiring optimized reaction conditions such as elevated temperatures or the use of less sterically demanding isocyanides and carboxylic acids. However, the successful execution of this reaction would lead to the formation of α-acyloxy carboxamides bearing the fluorenyl moiety, which could be of interest for materials science and medicinal chemistry applications.

Ugi Four-Component Reaction:

The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, which come together to form a bis-amide. wikipedia.orgchemeurope.comorganic-chemistry.org This reaction is highly valued for its ability to generate peptide-like structures with a high degree of molecular diversity. The mechanism typically begins with the formation of an imine from the aldehyde and the amine. organic-chemistry.org

In the context of 9-methyl-9H-fluorene-9-carboxaldehyde, its participation in the Ugi reaction would lead to the synthesis of complex bis-amides incorporating the fluorenyl scaffold. The steric bulk of the 9-methyl-9-fluorenyl substituent might influence the initial imine formation. The electronic properties of the fluorene ring system could also affect the reactivity of the intermediate iminium ion.

Biginelli Reaction:

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. wikipedia.orgtaylorandfrancis.comorganic-chemistry.org These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

The participation of 9-methyl-9H-fluorene-9-carboxaldehyde in the Biginelli reaction would be expected to yield dihydropyrimidinones with the bulky fluorenyl group at the 4-position of the heterocyclic ring. The reaction mechanism involves the acid-catalyzed condensation of the aldehyde with urea to form an N-acyliminium ion, which is then attacked by the enol of the β-ketoester. wikipedia.orgjk-sci.com The steric hindrance from the 9-methyl-9-fluorenyl group could influence the rate of the initial condensation and subsequent cyclization steps.

Hantzsch Dihydropyridine Synthesis:

The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). alfa-chemistry.comorganic-chemistry.org This reaction leads to the formation of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridine derivatives. alfa-chemistry.com

The table below summarizes the potential multi-component reactions utilizing 9-methyl-9H-fluorene-9-carboxaldehyde, highlighting the reactants and the expected product classes.

| Reaction Name | Aldehyde Component | Other Reactants | Expected Product Class |

| Passerini Reaction | 9-Methyl-9H-fluorene-9-carboxaldehyde | Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamides |

| Ugi Reaction | 9-Methyl-9H-fluorene-9-carboxaldehyde | Amine, Isocyanide, Carboxylic Acid | Bis-amides |

| Biginelli Reaction | 9-Methyl-9H-fluorene-9-carboxaldehyde | β-Ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-ones/thiones |

| Hantzsch Synthesis | 9-Methyl-9H-fluorene-9-carboxaldehyde | 2x β-Ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridines |

The search did not yield any experimental data for the following analytical methods for 9H-Fluorene-9-carboxaldehyde, 9-methyl-:

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), including DEPT-135

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) techniques such as COSY, HSQC, and HMBC

High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Information available for related fluorene compounds, such as 9-methyl-9H-fluorene-9-carboxylic acid or 9H-fluorene-9-carbaldehyde, cannot be substituted to accurately describe the spectroscopic properties of the target molecule, 9H-Fluorene-9-carboxaldehyde, 9-methyl-. rsc.orgchemicalbook.comnist.govbldpharm.comsigmaaldrich.comchemscene.comnih.gov

Consequently, the generation of a thorough and scientifically accurate article strictly adhering to the requested outline focusing on the advanced spectroscopic characterization of 9H-Fluorene-9-carboxaldehyde, 9-methyl- is not possible based on the currently accessible information. Further experimental research would be required to produce the data necessary to populate the requested sections and subsections.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy

A comprehensive search of scientific literature and spectral databases did not yield any experimental or theoretical Infrared (IR) spectroscopic data for 9H-Fluorene-9-carboxaldehyde, 9-methyl-. Therefore, a detailed analysis of its vibrational modes and a corresponding data table of characteristic absorption peaks cannot be provided at this time.

X-ray Diffraction Crystallography (XRD) for Solid-State Structure

There is no publicly available X-ray diffraction data for 9H-Fluorene-9-carboxaldehyde, 9-methyl-. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles is not known. Without experimental crystallographic data, a definitive elucidation of its solid-state structure is not possible.

Chiroptical Spectroscopy for Enantiomeric Characterization

No studies on the chiroptical properties of 9H-Fluorene-9-carboxaldehyde, 9-methyl- were found in the reviewed literature. The molecule possesses a chiral center at the C9 position, and therefore, could exist as a pair of enantiomers. However, there is no available information on its enantiomeric resolution or the characterization of its enantiomers using chiroptical techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD).

Computational Chemistry and Theoretical Studies of 9 Methyl 9h Fluorene 9 Carboxaldehyde

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 9-Methyl-9H-fluorene-9-carboxaldehyde, these calculations can predict key geometric parameters and electronic properties.

The fluorene (B118485) core of the molecule is largely planar, though the sp3-hybridized C9 atom introduces a slight puckering. The methyl and carboxaldehyde groups attached to the C9 position are predicted to orient themselves to minimize steric hindrance. X-ray crystallographic studies of various 9,9-disubstituted fluorene derivatives confirm this general geometry, showing a nearly planar fluorene skeleton with the substituents extending from the C9 position.

The electronic structure of 9-Methyl-9H-fluorene-9-carboxaldehyde is characterized by the π-conjugated system of the fluorene moiety and the electronic influence of the methyl and carboxaldehyde substituents. The aldehyde group, being an electron-withdrawing group, is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), while the methyl group, being weakly electron-donating, would slightly raise the energy of the Highest Occupied Molecular Orbital (HOMO). This HOMO-LUMO energy gap is a critical determinant of the molecule's electronic and optical properties.

Theoretical studies on related fluorene derivatives have shown that substitutions at the C9 position can significantly influence the electronic properties. For instance, a DFT study on fluorinated fluorene derivatives demonstrated that the introduction of fluorine at the 9th position leads to increased stability and a higher dipole moment. indexcopernicus.com

Table 1: Predicted Geometric and Electronic Properties of 9-Methyl-9H-fluorene-9-carboxaldehyde (Illustrative)

| Property | Predicted Value | Method |

| C9-CH3 Bond Length | ~1.54 Å | DFT/B3LYP |

| C9-CHO Bond Length | ~1.52 Å | DFT/B3LYP |

| HOMO Energy | DFT/B3LYP | |

| LUMO Energy | DFT/B3LYP | |

| HOMO-LUMO Gap | DFT/B3LYP | |

| Dipole Moment | DFT/B3LYP |

Note: The values in this table are illustrative and would require specific DFT calculations for 9-Methyl-9H-fluorene-9-carboxaldehyde for precise determination.

Reaction Mechanism Predictions and Energetic Profiles

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying transition states, and calculating the energy barriers associated with these transformations. For 9-Methyl-9H-fluorene-9-carboxaldehyde, theoretical studies can predict its reactivity in various chemical processes.

For example, the aldehyde functional group is a common site for nucleophilic attack. Quantum chemical calculations can model the approach of a nucleophile to the carbonyl carbon, mapping out the potential energy surface of the reaction. This allows for the determination of the activation energy and the structure of the transition state, providing insights into the reaction kinetics.

Spectroscopic Property Simulations (NMR, UV-Vis, IR)

Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data and for the structural elucidation of new compounds.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 9-Methyl-9H-fluorene-9-carboxaldehyde. These predictions are based on calculating the magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. By comparing the simulated spectrum with an experimental one, the assignment of peaks to specific atoms can be confirmed.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum (UV-Vis) of the molecule. These calculations provide information about the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. The major electronic transitions in 9-Methyl-9H-fluorene-9-carboxaldehyde are expected to be π-π* transitions within the fluorene system.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an Infrared (IR) spectrum. Each vibrational mode is associated with a specific motion of the atoms, such as the stretching of the C=O bond in the aldehyde group or the C-H bonds. These calculated frequencies can aid in the assignment of experimental IR bands.

Table 2: Predicted Spectroscopic Data for 9-Methyl-9H-fluorene-9-carboxaldehyde (Illustrative)

| Spectrum | Key Feature | Predicted Value |

| 1H NMR | Aldehyde Proton (CHO) | ~9-10 ppm |

| 13C NMR | Carbonyl Carbon (C=O) | ~190-200 ppm |

| UV-Vis | λmax (π-π* transition) | ~260-300 nm |

| IR | C=O Stretch | ~1700-1730 cm⁻¹ |

Note: These are typical ranges for the respective functional groups and would be refined by specific calculations.

Molecular Dynamics Simulations for Conformational Analysis

While the fluorene core is relatively rigid, the substituents at the C9 position can exhibit some conformational flexibility. Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of 9-Methyl-9H-fluorene-9-carboxaldehyde over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. These simulations can reveal the preferred conformations of the methyl and carboxaldehyde groups and the energy barriers between different rotational states. Such studies are particularly useful for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. Studies on the excited-state dynamics of substituted fluorene derivatives have highlighted the significant role of solvent interactions in mediating relaxation pathways. nih.govacs.org

Structure-Reactivity Relationship Studies through Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. While specific QSAR studies on 9-Methyl-9H-fluorene-9-carboxaldehyde are not documented, the principles can be applied to this class of molecules.

For a series of related fluorene derivatives, computational descriptors can be calculated for each molecule. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By establishing a mathematical relationship between these descriptors and an observed activity (e.g., cytotoxicity, receptor binding affinity), a predictive model can be built. Such models can then be used to design new fluorene derivatives with enhanced desired properties. The development of such relationships is an active area of research for various applications of fluorene compounds. researchgate.net

Applications of 9 Methyl 9h Fluorene 9 Carboxaldehyde in Organic Synthesis Research

Building Block for Complex Organic Molecules

9-Methyl-9H-fluorene-9-carboxaldehyde serves as a valuable starting material for the synthesis of intricate organic structures. The aldehyde functional group is a key reactive site, allowing for a variety of chemical transformations. Through reactions such as Wittig olefination, aldol (B89426) condensation, and Grignard reactions, chemists can introduce new carbon-carbon bonds and elaborate the molecular framework. For instance, the reaction of 9-Methyl-9H-fluorene-9-carboxaldehyde with phosphorus ylides can lead to the formation of vinyl-fluorene derivatives, which are precursors to more complex polymeric and supramolecular structures.

Precursor for Advanced Fluorene-Based Scaffolds and Architectures

The rigid and planar nature of the fluorene (B118485) core makes it an attractive scaffold for the construction of advanced materials with specific electronic and photophysical properties. 9-Methyl-9H-fluorene-9-carboxaldehyde is a key precursor in the development of such scaffolds. One notable application is in the synthesis of spiro[fluorene-9,9′-xanthene] derivatives. These spiro compounds, with their three-dimensional and rigid structures, are of great interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis often involves a one-pot reaction of a fluorenone derivative with a substituted phenol, and while direct use of 9-Methyl-9H-fluorene-9-carboxaldehyde in this specific synthesis is not extensively documented, its derivatives are central to creating the necessary fluorenone precursors.

Role in Carbon-Carbon Bond Formation Methodologies

The aldehyde group of 9-Methyl-9H-fluorene-9-carboxaldehyde is instrumental in various carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. entrepreneur-cn.com Its reactivity allows for participation in fundamental reactions that enable the construction of more complex carbon skeletons.

Key Carbon-Carbon Bond Forming Reactions:

| Reaction Type | Reagent/Catalyst | Product Type | Significance |

| Wittig Reaction | Phosphorus Ylide | Alkene | Forms a new carbon-carbon double bond, extending the carbon chain. |

| Aldol Condensation | Base or Acid Catalyst | β-Hydroxy Aldehyde/Ketone | Creates a new carbon-carbon single bond and introduces new functional groups. |

| Grignard Reaction | Organomagnesium Halide | Secondary Alcohol | Adds an alkyl or aryl group to the carbonyl carbon, increasing molecular complexity. |

These reactions highlight the versatility of the aldehyde functional group in facilitating the assembly of diverse organic molecules.

Synthesis of Novel Heterocyclic Compounds Incorporating the Fluorene Moiety

The fluorene moiety, when incorporated into heterocyclic systems, can impart unique photophysical and biological properties to the resulting compounds. 9-Methyl-9H-fluorene-9-carboxaldehyde can serve as a starting point for the synthesis of such novel heterocyclic structures. For example, the aldehyde can undergo condensation reactions with various dinucleophiles to form a range of heterocyclic rings. While specific examples utilizing 9-Methyl-9H-fluorene-9-carboxaldehyde are not yet widely reported, the general reactivity of fluorene aldehydes suggests its potential in synthesizing fluorene-annulated pyridines, pyrimidines, and other heterocyclic systems through multicomponent reactions.

Development of New Synthetic Reagents and Catalytic Ligands

The structural rigidity and substitution possibilities of the fluorene scaffold make it an attractive platform for the design of new synthetic reagents and ligands for catalysis. The aldehyde functionality in 9-Methyl-9H-fluorene-9-carboxaldehyde can be transformed into various other functional groups, such as amines, alcohols, or nitriles, which can then be further elaborated to create chiral ligands for asymmetric catalysis or specific reagents for organic transformations. For instance, reduction of the aldehyde to an alcohol, followed by conversion to a phosphine (B1218219), could yield a fluorene-based phosphine ligand. While the direct application of 9-Methyl-9H-fluorene-9-carboxaldehyde for this purpose is a developing area of research, the potential for creating novel and effective ligands is significant.

Synthesis of Compounds with Potential Biological Relevance

Fluorene derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The unique three-dimensional structure of the fluorene nucleus can lead to specific interactions with biological targets. 9-Methyl-9H-fluorene-9-carboxaldehyde provides a scaffold that can be functionalized to explore new bioactive molecules. For example, the aldehyde can be converted into imines or other derivatives that may exhibit biological activity. Research in this area is ongoing, with the aim of developing new therapeutic agents based on the fluorene framework.

Applications in Advanced Materials Science Research

Precursor for Conjugated Polymers and Oligomers

The aldehyde functionality of 9-methyl-9H-fluorene-9-carboxaldehyde is a key feature that allows it to be used as a monomer in the synthesis of conjugated polymers and oligomers. These materials, characterized by an extended π-electron system along the polymer backbone, are essential for organic electronics. The aldehyde group can readily participate in various condensation polymerization reactions, such as Knoevenagel and Wittig-type reactions, to form vinylene linkages, thus incorporating the fluorene (B118485) unit into a larger conjugated system.

The presence of the methyl group at the C9 position, alongside the reactive aldehyde, is crucial. While bulkier alkyl chains are often used to enhance the solubility of fluorene-based polymers, the single methyl group helps to disrupt intermolecular packing just enough to improve solubility and processability in common organic solvents, a critical factor for fabricating thin films for electronic devices. uh.edu Organometallic cross-coupling reactions, such as the Suzuki and Stille couplings, are also widely used methodologies for creating complex conjugated architectures from fluorene-based precursors. rsc.orgscienceandtechnology.com.vn

Building Block for Organic Semiconductor Development

In the development of organic semiconductors, the fluorene moiety is a highly sought-after component due to its thermal stability, high charge carrier mobility, and strong fluorescence. psu.edusigmaaldrich.com 9-Methyl-9H-fluorene-9-carboxaldehyde functions as a foundational building block for constructing more complex organic semiconductor molecules.

The aldehyde group serves as a synthetic handle to attach various electron-donating or electron-accepting groups. This allows for the creation of donor-π-acceptor (D-π-A) type structures, which are fundamental designs for tuning the electronic properties of semiconductors. nih.gov By carefully selecting the groups to be attached, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for optimizing charge injection and transport in devices like organic field-effect transistors (OFETs). psu.edu

Integration into Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Polymer Light-Emitting Diodes)

Materials derived from fluorene are cornerstones of modern optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs). uh.edu Polyfluorenes are renowned for their high photoluminescence quantum yields and their ability to emit pure blue light, a challenging color to achieve in OLED technology. psu.eduresearchgate.net

Derivatives of 9-methyl-9H-fluorene-9-carboxaldehyde can be integrated into the emissive layer of these devices. The aldehyde functionality allows for copolymerization with other monomers to tune the emission color from blue to green, yellow, or even red. rsc.org20.210.105 This structural modification can also be used to incorporate charge-transporting moieties, leading to improved device efficiency and operational stability by balancing the injection of electrons and holes. researchgate.net The introduction of the fluorene unit contributes to high thermal and morphological stability, which is critical for the long-term performance of OLEDs. researchgate.net

Role in Developing Fluorescent Materials

The inherent blue fluorescence of the fluorene scaffold makes its derivatives, including 9-methyl-9H-fluorene-9-carboxaldehyde, excellent candidates for the development of novel fluorescent materials. researchgate.net These materials are of great interest for applications in sensing, bioimaging, and solid-state lighting. nih.gov

The reactive aldehyde group can be transformed into a variety of other functional groups, leading to new fluorescent dyes with tailored properties. For example, condensation with aromatic amines can yield Schiff base derivatives, which often exhibit unique photophysical behaviors such as aggregation-induced emission (AIE) or sensitivity to environmental factors like polarity or pH. This versatility allows for the creation of "turn-on" or "turn-off" fluorescent probes for detecting specific analytes. researchgate.net

Design of Materials with Tailored Electronic and Optical Properties

The primary role of 9-methyl-9H-fluorene-9-carboxaldehyde in materials science is to facilitate the design of organic materials with precisely controlled properties. mdpi.com The ability to chemically modify the molecule via its aldehyde group provides a powerful strategy for tuning the optoelectronic characteristics of the final material. nih.gov

By incorporating this fluorene building block into larger molecules or polymers, scientists can systematically alter key parameters that govern device performance. This includes adjusting the energy gap to control absorption and emission wavelengths, modifying the molecular orbitals for efficient charge transport, and enhancing thermal stability for device longevity. This molecular engineering approach is fundamental to advancing the performance of organic solar cells, transistors, and light-emitting devices. mdpi.comnih.gov

Interactive Data Table: Applications and Properties

| Application Area | Role of 9-Methyl-9H-fluorene-9-carboxaldehyde | Resulting Material Properties | Key Research Findings |

| Conjugated Polymers | Monomer in condensation polymerization | Improved solubility and processability, extended π-conjugation. | Fluorene-based polymers show excellent photophysical properties for use as optical probes. researchgate.net |

| Organic Semiconductors | Building block for D-π-A structures | Tunable HOMO/LUMO levels, high charge carrier mobility. | Donor-acceptor architectures are crucial for desirable semiconductor properties in optical applications. psu.edu |

| Optoelectronics (OLEDs/PLEDs) | Precursor for emissive layer materials | High fluorescence efficiency, color tunability, enhanced device stability. | Fluorene copolymers are used to create efficient light-emitting diodes spanning the entire visible range. uh.edu20.210.105 |

| Fluorescent Materials | Core structure for fluorescent probes | High quantum yields, potential for sensing applications. | Fluorene derivatives can be developed into "turn on" or "turn off" fluorescent chemosensors. researchgate.net |

| Tailored Materials | Versatile scaffold for chemical modification | Precise control over optical and electronic properties. | Structural variations in fluorene-based dyes directly influence charge transfer properties for optoelectronics. nih.gov |

Future Research Directions and Perspectives on 9 Methyl 9h Fluorene 9 Carboxaldehyde

Exploration of Novel and Efficient Synthetic Routes

The development of advanced applications for 9-Methyl-9H-fluorene-9-carboxaldehyde hinges on the availability of efficient and scalable synthetic methodologies. While classical approaches involving the methylation and subsequent formylation of the fluorene (B118485) anion are established, future research will likely focus on more sophisticated and sustainable strategies. The goal is to improve yield, reduce waste, and increase functional group tolerance.

Key areas for future synthetic exploration include:

C-H Activation/Functionalization: Direct, one-pot conversion of 9-methylfluorene (B46981) to the target aldehyde via transition-metal-catalyzed C-H formylation represents a highly atom-economical approach. Investigating various catalytic systems (e.g., using palladium, rhodium, or copper) could lead to milder reaction conditions and higher selectivity, bypassing the need for pre-functionalized starting materials.

Flow Chemistry Processes: The implementation of continuous flow synthesis could offer significant advantages over traditional batch processing. Flow reactors can provide superior control over reaction parameters such as temperature, pressure, and mixing, potentially leading to higher yields, improved safety, and easier scalability. This is particularly relevant for multi-step syntheses where intermediates can be generated and used in situ.

Photoredox Catalysis: Visible-light-mediated catalysis offers a green alternative to traditional methods. Research into photoredox-catalyzed formylation or methyl-formylation of the fluorene core could unlock new, environmentally benign synthetic pathways that operate at ambient temperatures.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Direct C-H Formylation | High atom economy, reduced step count. | Catalyst selectivity, functional group compatibility, harsh conditions. |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, process control. | Initial setup cost, optimization of flow parameters. |

| Photoredox Catalysis | Mild reaction conditions, use of sustainable energy source. | Catalyst design, substrate scope, quantum yield optimization. |

| Enzymatic Synthesis | High selectivity, environmentally friendly. | Enzyme discovery and engineering, operational stability. |

These innovative routes promise to make 9-Methyl-9H-fluorene-9-carboxaldehyde more accessible, thereby accelerating its investigation and application in various scientific fields.

Development of Highly Enantioselective Synthesis for Chiral Derivatives

The aldehyde group in 9-Methyl-9H-fluorene-9-carboxaldehyde is a versatile handle for creating chiral centers. The development of enantioselective synthetic methods is crucial for applications in chiral materials, asymmetric catalysis, and pharmaceuticals. Future research will focus on transforming the prochiral aldehyde into enantioenriched derivatives.

Promising avenues for exploration include:

Organocatalytic Asymmetric Synthesis: Chiral organocatalysts, such as proline derivatives or N-heterocyclic carbenes (NHCs), could be employed to catalyze asymmetric additions to the aldehyde. researchgate.net For example, enantioselective aldol (B89426), Mannich, or Michael reactions starting from 9-Methyl-9H-fluorene-9-carboxaldehyde would provide access to a wide array of optically active molecules. Research into novel bifunctional catalysts that can control the stereochemistry at the newly formed center is a particularly promising direction. acs.org

Transition-Metal-Catalyzed Asymmetric Reactions: The use of chiral transition metal complexes (e.g., based on rhodium, iridium, or ruthenium) for asymmetric hydrogenation, allylation, or arylation of the carbonyl group can yield chiral alcohols and other derivatives with high enantiomeric excess. semanticscholar.org

Dynamic Kinetic Resolution: For reactions that generate a new stereocenter, dynamic kinetic resolution strategies can be developed to convert a racemic intermediate entirely into a single desired enantiomer, thereby maximizing yield and stereoselectivity. acs.org

| Asymmetric Method | Target Chiral Derivative | Potential Catalyst Class |

| Asymmetric Hydrogenation | Chiral Alcohols | Chiral Rhodium, Ruthenium, or Iridium complexes |

| Asymmetric Allylation | Chiral Homoallylic Alcohols | Chiral Boron or Silicon-based reagents |

| Asymmetric Aldol Addition | Chiral β-Hydroxy Ketones | Proline and its derivatives, Chiral Amines |

| Asymmetric Michael Addition | Chiral γ-Keto Aldehydes | Chiral N-Heterocyclic Carbenes (NHCs), Thioureas |

The successful development of these methods will enable the synthesis of novel chiral fluorene-based compounds with precisely controlled three-dimensional structures.

Investigation of Unexplored Reaction Pathways and Reactivity Patterns

A thorough understanding of the reactivity of 9-Methyl-9H-fluorene-9-carboxaldehyde is essential for its use as a versatile synthetic intermediate. The interplay between the aldehyde functionality and the sterically encumbered, electronically distinct C9-position of the fluorene core suggests unique reactivity that warrants further investigation. researchgate.net

Future research should focus on:

Multicomponent Reactions: Designing novel multicomponent reactions (MCRs) where 9-Methyl-9H-fluorene-9-carboxaldehyde acts as a key building block. MCRs allow for the rapid construction of complex molecular architectures in a single step, and the unique structure of the starting aldehyde could lead to the discovery of novel molecular scaffolds.

Domino and Cascade Reactions: Investigating its participation in domino or cascade reaction sequences, where a single synthetic operation triggers a series of subsequent bond-forming events. The aldehyde can act as an initiation point for such cascades, leading to complex polycyclic structures.

Cycloaddition Reactions: Exploring its utility as a dienophile or dipolarophile in various cycloaddition reactions. For instance, N-heterocyclic carbene-catalyzed [4+2] cycloadditions could yield complex spirocyclic fluorene derivatives. researchgate.net

Reactions Leveraging Steric Hindrance: The methyl group at the C9 position imposes significant steric hindrance. Future studies could explore how this steric bulk influences the stereochemical outcome of reactions at the adjacent aldehyde, potentially enabling unique diastereoselective transformations.

Advanced Materials Integration and Performance Optimization

The fluorene moiety is a cornerstone in the field of organic electronics due to its high photoluminescence quantum yield, excellent thermal stability, and charge-transporting properties. researchgate.netnih.gov 9-Methyl-9H-fluorene-9-carboxaldehyde serves as a functionalized building block for the synthesis of next-generation organic materials.

Future research directions in materials science include:

Organic Light-Emitting Diodes (OLEDs): Incorporating the 9-Methyl-9H-fluorene-9-carboxaldehyde unit into conjugated polymers or oligomers for use in OLEDs. researchgate.net The aldehyde group can be readily converted into various functionalities (e.g., imines, vinyl groups) to tune the electronic properties, solubility, and morphology of the resulting materials. The C9-disubstitution is known to prevent aggregation-caused quenching, which is a critical factor for maintaining high emission efficiency in the solid state.

Chemical Sensors: Developing fluorescent chemosensors based on derivatives of 9-Methyl-9H-fluorene-9-carboxaldehyde. The aldehyde can be functionalized with specific recognition units (e.g., crown ethers, calixarenes) to create sensors that exhibit a change in fluorescence upon binding to target analytes such as metal ions or small molecules.

Thermally Activated Delayed Fluorescence (TADF) Materials: Designing and synthesizing novel TADF emitters for highly efficient OLEDs. mdpi.com The rigid fluorene core can be combined with donor and acceptor moieties through the aldehyde handle to achieve a small singlet-triplet energy gap, a prerequisite for efficient TADF.

| Material Application | Role of 9-Methyl-9H-fluorene-9-carboxaldehyde | Key Performance Metric to Optimize |

| OLEDs | Monomer for blue-emitting conjugated polymers. | High quantum efficiency, color purity, operational stability. |

| Chemical Sensors | Core scaffold for fluorescent probes. | High selectivity, sensitivity, fast response time. |

| Organic Photovoltaics | Component in donor or acceptor materials. | Power conversion efficiency, fill factor. |

| TADF Emitters | Rigid core for donor-acceptor structures. | Small ΔEST, high reverse intersystem crossing rate. |

Optimizing the integration of this compound into advanced materials will require a synergistic approach combining synthetic chemistry, photophysical characterization, and device engineering.

Computational Design of New Fluorene-Based Compounds with Predicted Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the structural, electronic, and optical properties of molecules before their synthesis. worldscientific.com This in silico approach can significantly accelerate the discovery of new materials based on the 9-Methyl-9H-fluorene-9-carboxaldehyde scaffold.

Future computational research should be directed towards:

Structure-Property Relationship Studies: Systematically modeling a library of virtual derivatives where the aldehyde group is transformed into various functionalities. By calculating properties such as HOMO-LUMO energy levels, absorption/emission wavelengths, and charge mobility, researchers can establish clear structure-property relationships. worldscientific.com

Predictive Modeling for OLED Performance: Using time-dependent DFT (TD-DFT) to predict the emission colors and quantum efficiencies of potential OLED emitters. This allows for the pre-screening of candidates, prioritizing the synthesis of those with the most promising predicted performance.

Machine Learning Integration: Employing machine learning algorithms trained on experimental and computational data to predict the properties of new, unstudied fluorene derivatives. acs.org This data-driven approach can identify non-obvious candidates with superior properties for specific applications.

Modeling of Intermolecular Interactions: Simulating the packing and intermolecular interactions of derivatives in the solid state. This is crucial for predicting charge transport properties in organic semiconductors and understanding aggregation effects in thin films.

By leveraging computational design, the research and development cycle for new high-performance materials derived from 9-Methyl-9H-fluorene-9-carboxaldehyde can be made more efficient and targeted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.